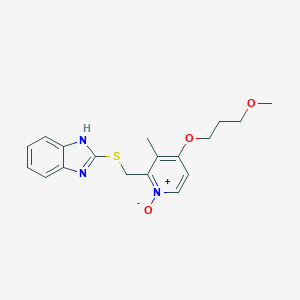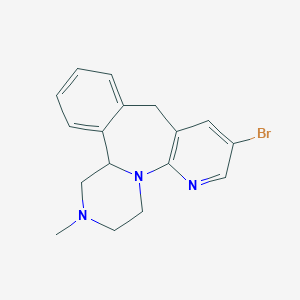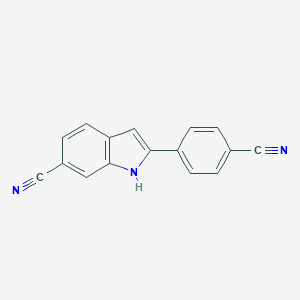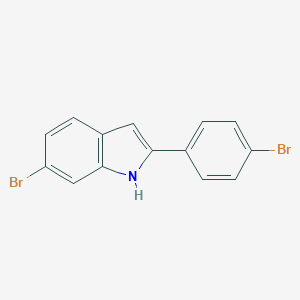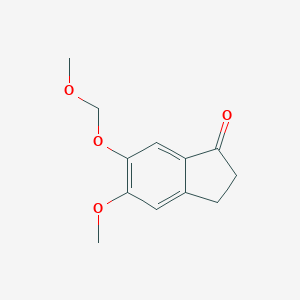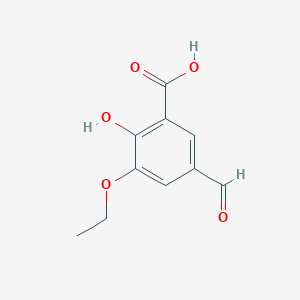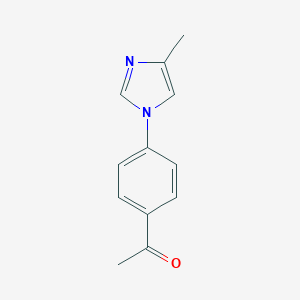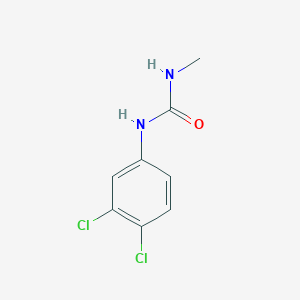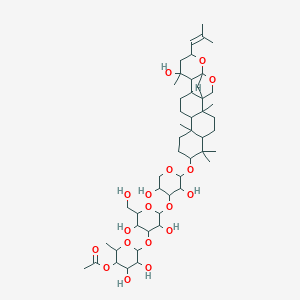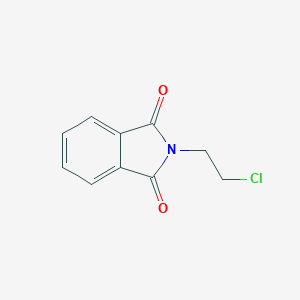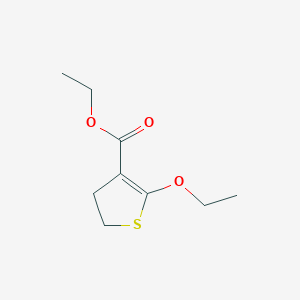
Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate (EEDTC) is a chemical compound that belongs to the class of heterocyclic compounds. It is a colorless liquid that has a strong odor and is used in a variety of scientific research applications. EEDTC is a thiophene derivative that has shown promising results in the field of organic synthesis and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form new compounds. Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has also been shown to have antitumor and antimicrobial activity, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is its ease of synthesis. The reaction conditions are mild, and the yield of the product is high. Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is also stable under a wide range of conditions, making it a versatile compound for use in various lab experiments. However, one of the limitations of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is its strong odor, which can be a problem in certain applications.
Orientations Futures
There are several future directions for research on Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate. One of the most promising areas is the development of new drugs based on Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate. Its antioxidant, anti-inflammatory, antitumor, and antimicrobial properties make it a promising candidate for the treatment of various diseases. Another area of research is the use of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate as a ligand in coordination chemistry. Its unique structure and reactivity make it a potentially useful ligand for the synthesis of new coordination complexes. Finally, the synthesis of new heterocyclic compounds based on Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is an area of ongoing research, with the potential for the discovery of new bioactive molecules.
Méthodes De Synthèse
The synthesis of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate involves the reaction of ethyl 2-bromo-4,5-dihydrothiophene-3-carboxylate with sodium ethoxide in ethanol. The reaction proceeds through an SN2 mechanism, resulting in the formation of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate as the main product. This method is simple and efficient, making it a popular choice for the synthesis of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has a wide range of scientific research applications. One of its primary uses is in the field of organic synthesis, where it is used as a building block for the synthesis of various heterocyclic compounds. Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has also shown potential as a ligand in coordination chemistry and as a precursor for the synthesis of other bioactive molecules.
Propriétés
Numéro CAS |
158875-36-6 |
|---|---|
Nom du produit |
Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate |
Formule moléculaire |
C9H14O3S |
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-3-11-8(10)7-5-6-13-9(7)12-4-2/h3-6H2,1-2H3 |
Clé InChI |
JKZHINMXHMGIAG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(CCS1)C(=O)OCC |
SMILES canonique |
CCOC1=C(CCS1)C(=O)OCC |
Synonymes |
3-Thiophenecarboxylicacid,2-ethoxy-4,5-dihydro-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)

